molecular formula C16H18N2O2 B2727659 2-(4-aminophenoxy)-N-(2,6-dimethylphenyl)acetamide CAS No. 857496-52-7

2-(4-aminophenoxy)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B2727659
CAS No.: 857496-52-7
M. Wt: 270.332
InChI Key: RWTYHLXFEAOOCN-UHFFFAOYSA-N
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Description

2-(4-Aminophenoxy)-N-(2,6-dimethylphenyl)acetamide (CAS: 857496-52-7) is an acetamide derivative characterized by a 4-aminophenoxy substituent attached to the acetamide backbone and an N-(2,6-dimethylphenyl) group. This structure confers a balance of hydrophobic (2,6-dimethylphenyl) and hydrophilic (4-aminophenoxy) moieties, which may influence its physicochemical properties, such as solubility and bioavailability.

Properties

IUPAC Name

2-(4-aminophenoxy)-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-4-3-5-12(2)16(11)18-15(19)10-20-14-8-6-13(17)7-9-14/h3-9H,10,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTYHLXFEAOOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminophenoxy)-N-(2,6-dimethylphenyl)acetamide typically involves the reaction of 4-aminophenol with 2,6-dimethylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-aminophenoxy)-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aminophenoxy group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

Pharmacological Applications

1. Analgesic Properties:
The compound has shown promise as an analgesic agent. Research indicates that it interacts with the mu-opioid receptor, which is crucial for pain modulation. Studies have demonstrated its efficacy in reducing pain in animal models, suggesting potential for development as a pain management drug.

2. Antidepressant Effects:
Preliminary studies have suggested that 2-(4-Aminophenoxy)-N-(2,6-dimethylphenyl)acetamide may exhibit antidepressant-like effects. This is attributed to its action on neurotransmitter systems involved in mood regulation. Further exploration into its mechanism could provide insights into new treatments for depression.

3. Anticonvulsant Activity:
The compound has been evaluated for anticonvulsant activity in various animal models. It has shown effectiveness in reducing seizure frequency and severity, indicating potential as a new anti-epileptic drug. Its structural analogs have been studied extensively to understand the structure-activity relationship (SAR) that contributes to this property .

Case Study 1: Analgesic Activity

A study conducted on the analgesic effects of this compound involved administering the compound to rodents subjected to induced pain models. Results indicated a significant reduction in pain responses compared to control groups, highlighting its potential as an effective analgesic.

Case Study 2: Antidepressant Evaluation

In a controlled experiment assessing antidepressant properties, subjects treated with the compound exhibited reduced depressive behaviors in forced swim tests compared to untreated groups. The findings suggest that further investigation into its pharmacodynamics could lead to new antidepressant therapies.

Case Study 3: Anticonvulsant Screening

A series of anticonvulsant tests were conducted using maximal electroshock (MES) and pentylenetetrazole models. The compound demonstrated significant activity against seizures, particularly in models resistant to traditional treatments. This positions it as a candidate for further development in epilepsy management .

Potential Implications in Research and Industry

The diverse applications of this compound suggest significant implications across multiple fields:

  • Pharmaceutical Development: Its promising pharmacological properties may lead to new drug formulations targeting pain management, depression, and epilepsy.
  • Neuroscience Research: Understanding its mechanism of action could provide insights into neuropharmacology and the treatment of neurological disorders.
  • Medicinal Chemistry: The compound serves as a valuable template for synthesizing new derivatives with enhanced efficacy and safety profiles.

Limitations and Future Directions

Despite its potential, there are limitations regarding solubility and bioavailability that need addressing through medicinal chemistry approaches. Future research should focus on:

  • Developing more potent derivatives with improved pharmacokinetic profiles.
  • Investigating the molecular mechanisms underlying its therapeutic effects.
  • Conducting clinical trials to evaluate safety and efficacy in humans.

Mechanism of Action

The mechanism of action of 2-(4-aminophenoxy)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenoxy group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the dimethylphenylacetamide moiety can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Substituent Effects on Bioavailability

  • However, this may reduce blood-brain barrier (BBB) penetration relative to CNS-11g, which has fewer H-bond donors .
  • CNS-11g and lidocaine share the N-(2,6-dimethylphenyl) group but differ in substituents. CNS-11g’s benzylphthalazinyl moiety enhances anti-aggregation activity against α-synuclein, while lidocaine’s diethylamino group confers sodium channel blockade .

Pharmacokinetic and Pharmacodynamic Comparisons

  • Lidocaine’s diethylamino group contributes to its lipophilicity (logP ~2.7) and rapid tissue diffusion, critical for local anesthesia. In contrast, the target compound’s 4-aminophenoxy group may favor slower absorption but longer half-life due to reduced metabolism .
  • Morlincain’s morpholine ring enhances solubility and metabolic stability compared to the target compound’s aminophenoxy group, which may undergo oxidative degradation .

Therapeutic Potential

  • However, CNS-11g’s low rotatable bond count (4 vs. 5 in the target compound) may improve oral bioavailability .
  • N-(2,6-Dimethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide (4dd) demonstrates how pyrrolidone rings can enhance CNS penetration, a feature the target compound may lack due to its polar 4-aminophenoxy group .

Biological Activity

2-(4-Aminophenoxy)-N-(2,6-dimethylphenyl)acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an amine and ether functional groups, contributing to its biological activity. Its molecular formula is C17H22N2OC_{17}H_{22}N_2O, with a molecular weight of approximately 286.37 g/mol.

Research indicates that this compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : The compound has been observed to inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
  • Receptor Modulation : It may interact with specific receptors in the central nervous system, influencing pain perception and mood regulation.

Anti-inflammatory Effects

Several studies have indicated that compounds similar to this compound can significantly reduce pro-inflammatory cytokines in vitro. For example, a study demonstrated that related compounds inhibited the production of nitric oxide (NO) and reactive oxygen species (ROS) in macrophages, highlighting their potential use in treating inflammatory diseases .

Analgesic Properties

The analgesic effects of this compound have been compared to established pain relievers. In animal models, it has shown comparable efficacy to non-steroidal anti-inflammatory drugs (NSAIDs), providing a basis for further development as an analgesic agent .

Study 1: Anti-inflammatory Activity

In a controlled study, researchers evaluated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 after treatment with the compound .

Study 2: Analgesic Efficacy

Another study assessed the analgesic properties of the compound using the formalin test in rats. The results showed that administration of this compound resulted in a marked decrease in pain behavior compared to control groups .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

Compound NameAnti-inflammatory ActivityAnalgesic ActivityReferences
This compoundHighModerate
N-(2,6-Dimethylphenyl)-2-(4-nitrophenoxy)acetamideModerateLow
N-(4-Aminophenyl)-2-thiazolylacetamideHighHigh

Q & A

Q. What are the recommended synthetic routes for 2-(4-aminophenoxy)-N-(2,6-dimethylphenyl)acetamide, and how can intermediates be stabilized?

Answer: The synthesis typically involves coupling 4-aminophenol with chloroacetyl chloride to form the phenoxyacetamide intermediate, followed by reaction with 2,6-dimethylaniline. Key steps include:

  • Protection of the amino group : Use tert-butoxycarbonyl (Boc) or acetyl groups to prevent side reactions during coupling .
  • Solvent selection : Anhydrous dichloromethane or tetrahydrofuran (THF) minimizes hydrolysis of reactive intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield and purity .

Q. Which spectroscopic techniques are optimal for structural characterization?

Answer:

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR (in CDCl3_3 or DMSO-d6_6) resolve the 4-aminophenoxy group (δ 6.5–7.0 ppm aromatic protons) and acetamide backbone (δ 2.1 ppm for methyl groups; δ 165–170 ppm for carbonyl carbons) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+^+ at m/z 313.16) and fragments (e.g., loss of the 2,6-dimethylphenyl group) .
  • IR Spectroscopy : Stretching bands at ~3300 cm1^{-1} (N-H), 1650 cm1^{-1} (amide C=O), and 1240 cm1^{-1} (C-O phenoxy) validate functional groups .

Q. How should researchers design initial biological activity screens?

Answer:

  • Target Selection : Prioritize receptors or enzymes with structural homology to known acetamide targets (e.g., sodium channels for lidocaine analogs) .
  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorogenic substrates or ELISA to measure IC50_{50} values .
    • Cell Viability : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity .
  • Positive Controls : Include lidocaine or structurally related compounds to benchmark activity .

Advanced Research Questions

Q. How can contradictory solubility data be resolved during formulation studies?

Answer:

  • pH-Dependent Solubility : Measure solubility in buffered solutions (pH 1.2–7.4) to identify optimal conditions. The 4-aminophenoxy group may protonate in acidic media, enhancing solubility .
  • Co-Solvent Systems : Test combinations of PEG-400, cyclodextrins, or ethanol to improve bioavailability .
  • Solid Dispersion Techniques : Use spray drying or hot-melt extrusion with polymers (e.g., PVP-VA) to stabilize amorphous forms .

Q. What strategies mitigate interference from degradation products in HPLC analysis?

Answer:

  • Column Optimization : Use a C18 column (150 mm × 4.6 mm, 3.5 µm) with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (60:40 v/v) to separate degradation products (e.g., hydrolyzed acetamide) .
  • Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and oxidative (H2_2O2_2) conditions to identify degradation pathways .
  • Method Validation : Assess precision (RSD < 2%), accuracy (recovery 98–102%), and LOD/LOQ (≤0.1 µg/mL) per ICH guidelines .

Q. How can computational modeling guide SAR studies for this compound?

Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Maestro to predict binding to targets like voltage-gated sodium channels (PDB: 6N4R). Focus on interactions between the 4-aminophenoxy group and hydrophobic pockets .
  • QSAR Models : Train models with descriptors like logP, topological polar surface area (TPSA), and H-bond donors to predict bioavailability or toxicity .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories in GROMACS to identify critical binding residues .

Q. What crystallographic methods resolve conformational flexibility in the acetamide backbone?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., ethyl acetate/pentane). Use SHELXL for refinement, focusing on torsion angles between the phenoxy and acetamide groups to assess planarity .
  • Twinned Data Handling : Apply SHELXD for structure solution and TWINLAW to correct for pseudo-merohedral twinning .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., N-H···O hydrogen bonds) using CrystalExplorer .

Methodological Notes

  • Safety : Handle with nitrile gloves and PPE due to potential skin irritation. Store at 2–8°C under nitrogen to prevent oxidation .
  • Data Reproducibility : Report synthesis yields, chromatographic conditions, and statistical significance thresholds (e.g., p < 0.05) in line with FAIR principles .

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